molecular formula C13H14ClNO B12298513 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one

2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one

Katalognummer: B12298513
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: OXMLVKLBQZMVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is a heterocyclic compound with a complex structure. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinolin-5-amine with methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate and aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reactions are usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity, resulting in mixtures of cis- and trans-isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C13H14ClNO

Molekulargewicht

235.71 g/mol

IUPAC-Name

2-chloro-6,7,8,9,9a,10-hexahydro-5aH-benzo[g]quinolin-5-one

InChI

InChI=1S/C13H14ClNO/c14-12-6-5-10-11(15-12)7-8-3-1-2-4-9(8)13(10)16/h5-6,8-9H,1-4,7H2

InChI-Schlüssel

OXMLVKLBQZMVHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CC3=C(C2=O)C=CC(=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.